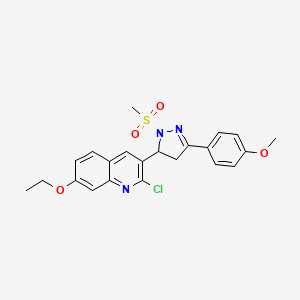

2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Description

This compound is a quinoline derivative featuring a chloro-substituted quinoline core fused with a pyrazoline ring system. Key structural elements include:

- A chlorine atom at the 2-position of the quinoline ring.

- An ethoxy group at the 7-position of the quinoline.

- A 4-methoxyphenyl substituent on the pyrazoline ring.

- A methylsulfonyl group at the 1-position of the pyrazoline.

The molecule’s stereochemistry and electronic properties are influenced by the pyrazoline ring’s dihydro structure and the electron-withdrawing/donating effects of its substituents.

Properties

IUPAC Name |

2-chloro-7-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S/c1-4-30-17-10-7-15-11-18(22(23)24-19(15)12-17)21-13-20(25-26(21)31(3,27)28)14-5-8-16(29-2)9-6-14/h5-12,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCDLUHPWGQLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 409.92 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the quinoline and pyrazole moieties contributes to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar quinoline derivatives. For instance, compounds containing quinoline structures have shown significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.068 μg/mL |

| Compound B | Bacillus subtilis | 0.008 μg/mL |

| Compound C | Klebsiella pneumoniae | 0.034 μg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively documented. For example, studies indicate that quinoline-based compounds exhibit cytotoxic effects against a wide range of cancer cell lines, including leukemia, lung cancer, and breast cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Type | IC (µg/mL) |

|---|---|---|

| Compound D | SF-295 CNS Cancer | 0.688 |

| Compound E | Non-small Cell Lung Cancer | 0.450 |

| Compound F | Ovarian Cancer | 0.320 |

Case Studies

- Study on Antimicrobial Properties : A recent investigation evaluated various derivatives with similar structures to the target compound against standard pathogen strains. Results demonstrated that certain derivatives exhibited substantial inhibition zones, indicating their potential as effective antimicrobial agents .

- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of quinoline derivatives on multiple cancer cell lines. The findings revealed that specific compounds led to significant reductions in cell viability at low concentrations, supporting their use in cancer therapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research into similar compounds has shown favorable absorption rates and metabolic stability, although toxicity profiles must be carefully evaluated through preclinical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and its closest analogs:

*Calculated based on substituent differences from .

Key Observations:

Positional Isomerism (6- vs. 7-ethoxy): The ethoxy group’s position on the quinoline ring (6- vs. 7-) significantly alters steric and electronic profiles. For example, the 6-ethoxy analog () has a lower molecular weight (443.95 vs. ~466.0) and may exhibit distinct solubility or binding interactions due to reduced steric hindrance .

Substituent Effects on the Pyrazoline Ring: The 4-methoxyphenyl group in the target compound introduces stronger electron-donating effects compared to the 4-methylphenyl group in . This could enhance resonance stabilization or alter reactivity in cross-coupling reactions .

Stereochemical Considerations:

- The (5R)-configuration in ’s compound highlights the role of stereochemistry in biological activity or crystallization behavior, though data on the target compound’s stereoisomerism are unavailable .

Physicochemical and Electronic Properties

- Electronic Effects: Quantum chemical calculations (e.g., using Multiwfn) could quantify electron density distributions, particularly at the quinoline N-atom and pyrazoline sulfonyl group, to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.